N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
Description
N-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a structurally complex small molecule featuring two pharmacologically significant moieties:
- Arylpiperazine core: The 3-chlorophenyl-substituted piperazine group is commonly associated with receptor-binding activity, particularly in the central nervous system (CNS), due to its structural similarity to ligands targeting serotonin (5-HT) and dopamine receptors .
The molecule’s butanamide linker bridges these two domains, modulating solubility and bioavailability. Synthetic routes for analogous compounds involve chlorination of quinazoline intermediates followed by nucleophilic substitution with piperazine derivatives, as described in and .
Properties
Molecular Formula |
C26H30ClN5O4S |
|---|---|
Molecular Weight |
544.1 g/mol |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C26H30ClN5O4S/c27-18-4-1-5-19(14-18)31-12-10-30(11-13-31)8-3-7-28-24(33)6-2-9-32-25(34)20-15-22-23(36-17-35-22)16-21(20)29-26(32)37/h1,4-5,14-16H,2-3,6-13,17H2,(H,28,33)(H,29,37) |
InChI Key |
XNEJSDIAQXAZTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Piperazine Ring: This step involves the reaction of 3-chlorophenylamine with ethylene glycol to form the piperazine ring.
Attachment of the Propyl Chain: The piperazine intermediate is then reacted with 1-bromopropane to attach the propyl chain.
Synthesis of the Quinazolinone Moiety: This involves the cyclization of appropriate precursors under specific conditions to form the quinazolinone structure.
Final Coupling Reaction: The piperazine-propyl intermediate is coupled with the quinazolinone derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, precise temperature control, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an appropriate solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Comparative Analysis
Chlorine’s meta-position may optimize steric interactions with hydrophobic pockets in target proteins . Fluorine (in ) improves metabolic stability by resisting oxidative degradation, a common issue with chlorinated aromatics .
Quinazolinone Modifications: The dioxolo[4,5-g]quinazolinone fusion in the target compound increases planarity and rigidity, which may enhance selectivity for enzymes with flat binding pockets (e.g., cyclin-dependent kinases) compared to non-fused analogues () . 6-Thioxo vs. 6-sulfanylidene: The thioxo group (C=S) in the target compound offers stronger hydrogen-bond acceptor capacity, whereas sulfanylidene (S=O) in may alter redox properties .
Linker Optimization :
- The butanamide linker balances lipophilicity and solubility. Shorter chains (e.g., propyl) in derivatives reduce bioavailability due to increased polarity, while longer chains may compromise target engagement .
Biological Activity Trends: Piperazine-aryl derivatives (e.g., 4-methoxyphenyl in ) show moderate serotonin receptor affinity, suggesting the target’s 3-chlorophenyl group could enhance CNS penetration .
Research Findings and Implications
- Synthetic Feasibility: The target compound can be synthesized via a route analogous to and , using 2-amino-5-chlorobenzoic acid as a starting material, followed by sequential chlorination, piperazine substitution, and amide coupling .
- SAR Insights: Electron-withdrawing groups on the piperazine aryl ring enhance receptor-binding but may reduce metabolic stability. Rigid quinazolinone cores improve target selectivity but may limit solubility.
- Unresolved Questions :
- The impact of the dioxolo group on pharmacokinetics (e.g., CYP450 interactions) remains unstudied.
- Direct comparative bioactivity data (e.g., IC₅₀ values against kinases) are lacking for the target compound.
Biological Activity
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. It features a piperazine ring and a quinazolinone moiety, which are significant for its biological interactions.
Structural Characteristics
The compound's structure can be summarized as follows:
- Piperazine Ring: Enhances interaction with neurotransmitter receptors.
- Chlorophenyl Group: May increase lipophilicity and biological activity.
- Quinazolinone Moiety: Associated with various pharmacological effects.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the context of neurological and psychiatric disorders. The proposed mechanisms of action include:
- Interaction with G-protein Coupled Receptors (GPCRs): This interaction is crucial for modulating neurotransmitter release and neuronal excitability.
- Influence on Ion Channels: Potential effects on ion channel activity could impact neuronal signaling pathways.
- Neurotransmitter Modulation: The compound may enhance or inhibit the release of neurotransmitters, impacting mood and cognitive functions.
- Inflammation Pathways: It could play a role in modulating inflammatory responses within the central nervous system.
- Cell Proliferation and Apoptosis: The compound may influence pathways related to cell growth and programmed cell death, which are vital in cancer therapy.
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential efficacy of this compound:
Synthesis and Interaction Studies
The synthesis of this compound involves multiple steps that allow for the formation of its complex structure. Interaction studies are essential to elucidate how this compound interacts with biological systems:
- In Vitro Studies: Assessing binding affinity to GPCRs and ion channels.
- Cellular Assays: Evaluating effects on cell proliferation and apoptosis in various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
